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Compound of Interest

Compound Name: 2',3',4'-Trichloroacetophenone

Cat. No.: B1346110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2',3",4'-
Trichloroacetophenone (CAS No. 13608-87-2). The document collates and interprets Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate
compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for 2',3",4'-
Trichloroacetophenone.

'H NMR Spectroscopy

The *H NMR spectrum reveals the chemical environment and connectivity of the hydrogen
atoms within the molecule. The data presented was acquired in deuterated chloroform (CDCIs).

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.455 Doublet 8.37 H-6' (Aromatic)

7.338 Doublet 8.37 H-5' (Aromatic)

2.634 Singlet - -C(O)CHs (Acetyl)
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Data sourced from a 399.65 MHz spectrum in CDCls.[1]

3C NMR Spectroscopy (Predicted)

While experimental 3C NMR data is not readily available, the following table presents predicted
chemical shifts based on structure-activity relationships and data from analogous compounds.
These predictions are useful for provisional assignment.

Predicted Chemical Shift (8) ppm Assignment

195 - 200 C=0 (Ketone)

138 - 142 C-1' (Aromatic, C-C=0)
133 - 137 C-2' (Aromatic, C-ClI)
130 - 134 C-3' (Aromatic, C-ClI)
128 - 132 C-4' (Aromatic, C-ClI)
125-129 C-5' (Aromatic, C-H)
123 - 127 C-6' (Aromatic, C-H)
28 - 32 -C(O)CHs (Acetyl)

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy (Predicted)

The following table outlines the predicted characteristic infrared absorption bands for 2',3",4'-
Trichloroacetophenone, corresponding to its key functional groups.
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-CHs)
1690 - 1670 Strong C=0 Stretch (Aryl Ketone)
1600 - 1550 Medium-Strong Aromatic C=C Stretch

1470 - 1430 Medium Aromatic C=C Stretch

1100 - 1000 Strong C-CI Stretch

850 - 750 Strong C-H Bending (out-of-plane)

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of the molecule.
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miz Relative Intensity (%) Assighment

222 27.1 [M]* (Molecular lon, 3>Cls)
224 26.0 [M+2]*

226 8.5 [M+4]*

207 100.0 [M-CHs]* (Base Peak)
209 96.7 [M-CH3+2]*

211 31.5 [M-CHs+4]*

181 21.2 [M-C2H20]*

179 22.2 [M-C2H40O]*

143 7.1 [CeH2Cl2]*

109 9.3 [CeH2CI]*

74 10.9 [CsHsCIJ*

43 46.9 [C2H30]*

Data corresponds to the major observed fragments.[1]

Experimental Protocols

Standard protocols for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2',3",4'-Trichloroacetophenone (approximately 5-10 mg)
is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical
shift referencing (& = 0.00 ppm).

e 'H NMR Acquisition: The *H NMR spectrum is acquired on a 400 MHz (or higher)
spectrometer. Standard acquisition parameters include a 30-45° pulse width, a relaxation
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delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, typically at
a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the
spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5
seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to
the low natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation. The resulting spectrum is then phased and baseline corrected. Chemical
shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2',3",4'-
Trichloroacetophenone is finely ground with about 100-200 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

o Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample
pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is
acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm~* over the range of
4000-400 cm~2.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small
amount of the solid sample is placed in a capillary tube.

« lonization: Electron lonization (El) is employed, where the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation
of the molecule.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for 2',3',4'-Trichloroacetophenone.
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Caption: Workflow of Spectral Analysis for Structural Elucidation.

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b1346110?utm_src=pdf-body
https://www.benchchem.com/product/b1346110?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

| 2',3" 4'-Trichloroacetophenone

| c=0 | Aromatic Ring | -CHs | c-cl |

sto \Correlates to Correlates to Correlates to lates to
\ NR Dz:za MS Data

IR Absorption (cm~?) | Mass Spectrum (m/z)

Correlates to Correlates

526(s,3H) 57.3-7.5(d,2H) 5197 (C=0) &120-140 (A-C) 30 (-CH3) | ~1680 (C=0) | ~3050 (Ar C-H) | ~2950 (Aliph. C-H) | ~1100 (C-Cl) | 222 [M]* 207 [M-CHs]* 43 [COCH:]*

Click to download full resolution via product page

Caption: Correlation of Spectral Data to Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346110?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

